Emamectin
Overview
Description
Emamectin is a semi-synthetic derivative of avermectin, a macrocyclic lactone produced by the fermentation of the soil actinomycete Streptomyces avermitilis . It is primarily used as an insecticide due to its high efficacy against a wide range of pests. This compound is commonly formulated as this compound benzoate, a white or faintly yellow powder .
Mechanism of Action
Emamectin B1a, also known as this compound or this compound benzoate, is a naturally occurring soil Actinomycete . It is a macrocyclic lactone insecticide derived from the avermectin series of natural products . This compound is effective against various insect pests, including Lepidoptera species, mites, leafminers, thrips, and caterpillars .
Target of Action
This compound B1a primarily targets the chloride channels in the nervous system of invertebrates . It is known for its chloride channel activation properties .
Mode of Action
This compound B1a works by preventing the transmission of electrical impulses in the muscles and nerves of invertebrates . It amplifies the effects of glutamate on the invertebrate-specific gated chloride channels .
Biochemical Pathways
This compound B1a affects several biochemical pathways. It has been found to alter the detoxification enzyme activity and the transcriptional profile in insects . The majority of differentially expressed genes (DEGs) related to pesticide resistance were identified in numerous Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways, such as steroid hormone biosynthesis, glutathione metabolism, drug metabolism-other enzymes, chemical carcinogenesis, pathways of cancer, metabolism of xenobiotics by cytochrome P450, drug metabolism of cytochrome P450, linoleic acid metabolism, retinol metabolism, and insect hormone biosynthesis .
Pharmacokinetics
The pharmacokinetics of this compound B1a involves absorption, distribution, metabolism, and excretion (ADME). The plasma distribution half-life (t1⁄2α) was estimated to be 2.5 h, the elimination half-life (t1⁄2β) as 216 h, the total body clearance (ClT) as 0.0059 L/kg/h and mean residence time (MRT) as 385 h .
Result of Action
The action of this compound B1a results in significant modifications in enzyme activity and transcriptome profiles of the target organisms . It induces significant modification in enzyme activity and transcriptome profile of Paederus fuscipes .
Action Environment
The action, efficacy, and stability of this compound B1a can be influenced by environmental factors. For instance, the use of an adjuvant typically improves coverage and penetration and results in optimum insect control, especially in crops with hard-to-wet leaf surfaces .
Biochemical Analysis
Biochemical Properties
Emamectin B1a interacts with various enzymes and proteins in the body. It has been observed to affect the activities of superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione-S-transferase (GST) enzymes . The study showed a decrease in SOD, CAT, and GPx enzyme activities and an increase in GST enzyme activity in the brain tissue of male mice exposed to this compound B1a .
Cellular Effects
This compound B1a has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exposure to this compound B1a resulted in significant inhibition of the ion transport enzymes Na+/K+ATPase, Ca+2ATPase, and Mg+2 ATPase, and acetylcholinesterase (AChE, neurotoxicity biomarker) enzyme activity .
Molecular Mechanism
This compound B1a exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been observed to cause an increase in myeloperoxidase (MPO) enzyme activity, 8-Hydroxy-2′-deoxyguanosine level (8-OHdG, DNA oxidation biomarker), protein carbonyl (PC), and thiobarbituric acid reactive substance (TBARS) levels .
Temporal Effects in Laboratory Settings
The effects of this compound B1a change over time in laboratory settings. The study conducted on male mice showed that dose-dependent this compound B1a exposure induced different physiological processes with enzymatic and biomolecular multi-biomarkers in the brain tissue of male mice and caused neurotoxic effects .
Dosage Effects in Animal Models
The effects of this compound B1a vary with different dosages in animal models. The study conducted on male mice divided them into four groups with different dosages of this compound B1a: EMB25 group (1/30 LD50 = 25 mg/kg/day), EMB50 group (1/15 LD50 = 50 mg/kg/day), and EMB100 group (1/7.5 LD50 = 100 mg/kg/day) . The results showed that this compound B1a exposure induced different physiological processes with enzymatic and biomolecular multi-biomarkers in the brain tissue of male mice and caused neurotoxic effects .
Metabolic Pathways
It has been observed to interact with various enzymes and proteins, affecting their activities and potentially influencing metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Emamectin is synthesized from avermectin B1, which is a mixture of avermectin B1a and B1b. The synthesis involves the selective modification of the avermectin structure to introduce a methylamino group at the 4″-position . This modification is achieved through a series of chemical reactions, including oxidation, reduction, and substitution reactions.
Industrial Production Methods: In industrial settings, this compound is produced through the fermentation of Streptomyces avermitilis, followed by extraction and purification processes. The fermentation broth is treated with solvents to extract the avermectin, which is then chemically modified to produce this compound . The final product is typically formulated as this compound benzoate for enhanced stability and efficacy .
Chemical Reactions Analysis
Types of Reactions: Emamectin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Emamectin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrocyclic lactones and their chemical properties.
Biology: Employed in research on insect physiology and biochemistry due to its potent insecticidal properties.
Medicine: Investigated for its potential use in treating parasitic infections in humans and animals.
Industry: Widely used in agriculture for pest control in crops such as cotton, vegetables, and tea
Comparison with Similar Compounds
- Abamectin
- Ivermectin
- Doramectin
- Selamectin
Emamectin’s unique chemical structure and high efficacy make it a valuable tool in pest management and scientific research.
Properties
CAS No. |
119791-41-2 |
---|---|
Molecular Formula |
C56H81NO15 |
Molecular Weight |
1008.2 g/mol |
IUPAC Name |
benzoic acid;(6S,24'S)-2-butan-2-yl-21',24'-dihydroxy-12'-[4-methoxy-5-[4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C49H75NO13.C7H6O2/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39;8-7(9)6-4-2-1-3-5-6/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3;1-5H,(H,8,9)/t26?,27?,29?,31?,32?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,48-,49-;/m1./s1 |
InChI Key |
GCKZANITAMOIAR-HPIUFISYSA-N |
Isomeric SMILES |
CCC(C)C1C(C=C[C@@]2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5[C@@]4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O |
SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O |
Color/Form |
White to off-white powder Off-white crystalline powde |
density |
1.20 at 23 °C /Emamectin benzoate/ |
melting_point |
141-146 °C /Emamectin benzoate/ |
119791-41-2 155569-91-8 |
|
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
solubility |
log Kow: 5.9 at pH 9; water solubility: 0.1 mg/L at pH 9 In water, 0.024 g/L at 25 °C (pH 7) /Emamectin benzoate/ |
Synonyms |
4''-epi-methylamino-4''-deoxyavermectin B1 4''-epiacetylamino-4''-deoxyavermectin B1 4''-epiacetylamino-4''-deoxyavermectin B1, (4''R)-isomer avermectin B1, 4''-(acetylamino)-4''-deoxy-, (4''R)- emamectin GWN-1972 MK 243 MK-243 |
vapor_pressure |
3.8X10-8 mm Hg at 21 °C /Emamectin benzoate/ |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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